molecular formula C15H16ClN3O2 B14396110 1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 88342-14-7

1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride

Katalognummer: B14396110
CAS-Nummer: 88342-14-7
Molekulargewicht: 305.76 g/mol
InChI-Schlüssel: FMBOEQLBPUWVPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium ion in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of pyridine with esters of monochloroacetic acid. The process can be summarized as follows:

    Starting Materials: Pyridine and monochloroacetic acid esters.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with continuous monitoring of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion in its structure plays a crucial role in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride
  • 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
  • 1-(2-(Isopentyloxy)-2-oxoethyl)pyridin-1-ium chloride

Uniqueness

1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88342-14-7

Molekularformel

C15H16ClN3O2

Molekulargewicht

305.76 g/mol

IUPAC-Name

N-(3-acetamidophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C15H15N3O2.ClH/c1-12(19)16-13-6-5-7-14(10-13)17-15(20)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3,(H-,16,17,19,20);1H

InChI-Schlüssel

FMBOEQLBPUWVPF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C[N+]2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.